1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one
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Overview
Description
1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one is an organic compound characterized by the presence of a bromophenyl group and a highly fluorinated pentanone structure. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene and a fluorinated ketone precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents, with reactions often conducted under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, with potential products including substituted phenyl derivatives and fluorinated alcohols.
Scientific Research Applications
1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one finds applications in various fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a precursor for bioactive compounds.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its bromophenyl and fluorinated groups.
Pathways Involved: The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-ol: This compound differs by the presence of a hydroxyl group instead of a ketone, leading to different reactivity and applications.
4-Bromophenylacetic Acid: While structurally related, this compound contains an acetic acid moiety, resulting in distinct chemical properties and uses.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This derivative features a thiazole ring and exhibits unique biological activities compared to the nonafluoropentanone structure
Properties
CAS No. |
1228786-80-8 |
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Molecular Formula |
C11H4BrF9O |
Molecular Weight |
403.04 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one |
InChI |
InChI=1S/C11H4BrF9O/c12-6-3-1-5(2-4-6)7(22)8(13,14)9(15,16)10(17,18)11(19,20)21/h1-4H |
InChI Key |
CMWUIULMDIUGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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